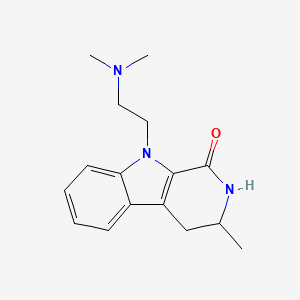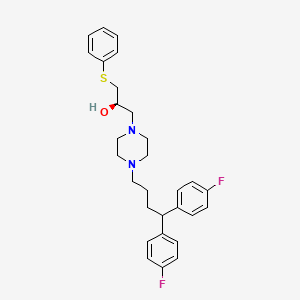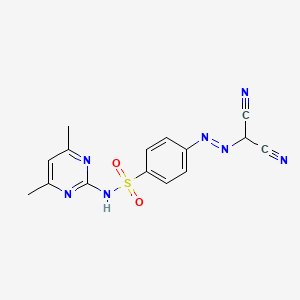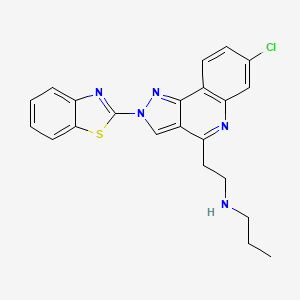
2H-Pyrazolo(4,3-c)quinoline-4-ethanamine, 2-(2-benzothiazolyl)-7-chloro-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2H-Pyrazolo(4,3-c)quinoline-4-ethanamine, 2-(2-benzothiazolyl)-7-chloro-N-propyl-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazoloquinoline core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2H-Pyrazolo(4,3-c)quinoline-4-ethanamine, 2-(2-benzothiazolyl)-7-chloro-N-propyl-” typically involves multi-step organic reactions The process may start with the formation of the pyrazoloquinoline core through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or sulfur atoms.
Reduction: Reduction reactions could target the double bonds or aromatic rings within the structure.
Substitution: Substitution reactions, especially nucleophilic or electrophilic substitutions, could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Its structure suggests potential interactions with biological macromolecules.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including as potential drugs for treating various diseases.
Industry
Industrially, the compound might be used in the development of new materials, dyes, or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of “2H-Pyrazolo(4,3-c)quinoline-4-ethanamine, 2-(2-benzothiazolyl)-7-chloro-N-propyl-” would depend on its specific biological target. It could interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The chloro and benzothiazolyl groups might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrazolo(4,3-c)quinoline-4-ethanamine: Lacks the benzothiazolyl and chloro substituents.
2-(2-Benzothiazolyl)-7-chloroquinoline: Lacks the pyrazolo and ethanamine components.
Uniqueness
The unique combination of the pyrazoloquinoline core with the benzothiazolyl, chloro, and ethanamine groups likely imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
177406-35-8 |
|---|---|
Molecular Formula |
C22H20ClN5S |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[2-[2-(1,3-benzothiazol-2-yl)-7-chloropyrazolo[4,3-c]quinolin-4-yl]ethyl]propan-1-amine |
InChI |
InChI=1S/C22H20ClN5S/c1-2-10-24-11-9-17-16-13-28(22-26-18-5-3-4-6-20(18)29-22)27-21(16)15-8-7-14(23)12-19(15)25-17/h3-8,12-13,24H,2,9-11H2,1H3 |
InChI Key |
RKZDGJSIPXTMSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC1=NC2=C(C=CC(=C2)Cl)C3=NN(C=C13)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


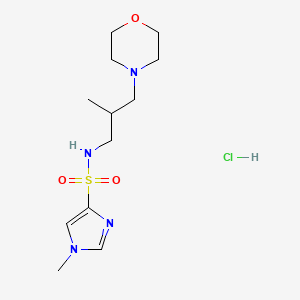
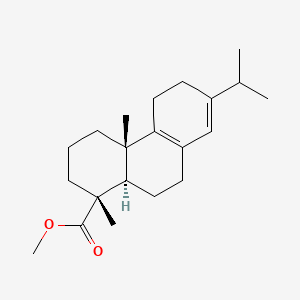
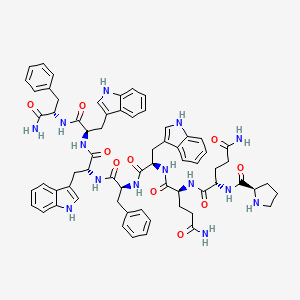

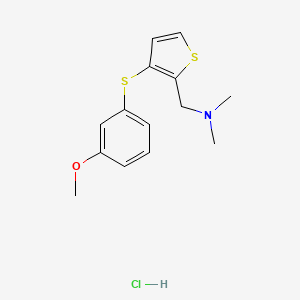

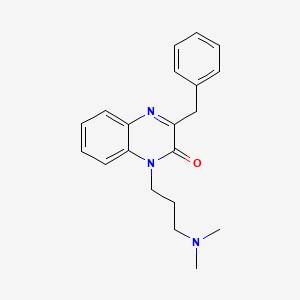
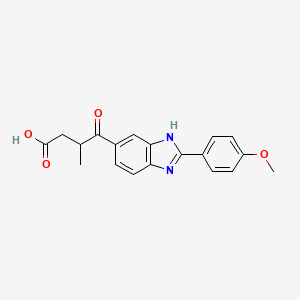
![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)


